molecular formula C22H20BrN3O5 B2649353 Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899729-98-7

Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2649353
CAS No.: 899729-98-7
M. Wt: 486.322
InChI Key: BBRFUSZCCYQYOS-UHFFFAOYSA-N
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Description

Overview of Ethyl 4-(2-((4-Bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate as a Research Target

This compound (C21H18BrN3O5, molecular weight 488.30 g/mol) features a pyridazine core substituted with a 4-bromophenylurea moiety, a p-tolyl group, and an ethyl ester. The dihydropyridazine ring adopts a planar conformation stabilized by intramolecular hydrogen bonding between the N–H group and adjacent carbonyl oxygen atoms, as observed in structurally analogous compounds. Key structural attributes include:

Structural Feature Role
Dihydropyridazine core Provides π-conjugation and hydrogen-bonding capacity
4-Bromophenylurea substituent Enhances intermolecular interactions and potential bioactivity
Ethyl ester group Improves solubility and serves as a handle for further derivatization

The compound’s synthetic accessibility via multi-step protocols involving transamidation and cyclization reactions makes it a versatile intermediate for generating structurally diverse analogs.

Significance of Pyridazine and Dihydropyridazine Derivatives in Modern Chemical Research

Pyridazines—six-membered aromatic rings with two adjacent nitrogen atoms—exhibit distinct electronic properties, including a high dipole moment (3.94 D) and basicity (pKa ≈ 2.3), which facilitate interactions with biological targets and metal ions. Dihydropyridazines, such as the title compound, introduce additional reactivity through their non-aromatic, partially saturated rings, enabling regioselective functionalization at the 3- and 4-positions.

Recent applications highlight their utility:

  • Pharmaceuticals : Pyridazine derivatives serve as kinase inhibitors, antiviral agents, and anti-inflammatory compounds due to their ability to mimic purine bases in enzyme binding pockets.
  • Materials Science : The planar geometry and electron-deficient nature of pyridazines make them effective ligands in luminescent metal-organic frameworks (MOFs) and organic semiconductors.

The incorporation of bromine and ester groups in the title compound further expands its potential in Suzuki-Miyaura cross-coupling reactions and prodrug development, respectively.

Scope and Structure of the Review

This review focuses on three core aspects of this compound:

  • Synthetic Strategies : Analysis of stepwise esterification, transamidation, and cyclization methods.
  • Reactivity Patterns : Exploration of radical-mediated sulfonylation, hydrolysis, and cross-coupling reactions.
  • Functional Applications : Evaluation of its role as a precursor for bioactive molecules and advanced materials.

Properties

IUPAC Name

ethyl 4-[2-(4-bromoanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-16-8-6-15(23)7-9-16)12-20(28)26(25-21)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRFUSZCCYQYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyridazine core and subsequent functionalizations. While specific synthetic pathways vary, they often utilize reagents such as brominated phenyl derivatives and ethoxycarbonyl groups to achieve the desired structure.

Anticancer Activity

Recent studies have investigated the anticancer properties of various derivatives related to this compound. For instance, compounds with similar structural motifs have demonstrated promising cytotoxicity against cancer cell lines such as HCT-116 and MDA-MB-231. The IC50 values for these compounds were notably low, indicating significant potency against cancer cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
7cHCT-1161.36
8bHCT-1162.34
7cMDA-MB-2316.67
8bMDA-MB-23116.03

These results suggest that modifications in the structure can enhance the anticancer activity significantly, particularly through the introduction of specific functional groups that interact with cellular targets.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds similar to this compound have been shown to interfere with estrogen receptor signaling and aromatase activity, which are critical in breast cancer progression .

Antibacterial Activity

In addition to anticancer properties, the compound's derivatives exhibit antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is often measured by the zone of inhibition in agar diffusion tests.

Table 2: Antibacterial Activity

CompoundPathogenZone of Inhibition (mm)
8cStaphylococcus aureus12
8cEscherichia coli11

These findings indicate that specific structural features contribute to antibacterial efficacy, making these compounds potential candidates for further development as antimicrobial agents.

Case Studies

Research has highlighted several case studies where derivatives of this compound have been synthesized and tested for biological activity:

  • Case Study on Anticancer Activity : A study evaluated the effects of similar pyridazine derivatives on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways.
  • Case Study on Antibacterial Properties : Another study focused on the antibacterial efficacy of phthalazinone derivatives, which share structural similarities with our compound. Results showed promising inhibition against bacterial strains with minimal cytotoxicity towards normal cells.

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyridazine Derivatives

Compound Name Substituent at Position 4 Substituent at Position 1 Molecular Weight (g/mol) Key Properties
Target Compound 2-((4-bromophenyl)amino)-2-oxoethoxy p-tolyl ~485.3 Enhanced halogen bonding due to Br; moderate lipophilicity
Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate 2-((4-chlorophenyl)amino)-2-oxoethoxy p-tolyl ~441.9 Reduced halogen bonding (Cl < Br); higher metabolic stability
Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate 2-((4-ethoxyphenyl)amino)-2-oxoethoxy p-tolyl ~471.5 Increased lipophilicity from ethoxy group; potential for improved membrane penetration
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Butylsulfanyl Phenyl ~362.4 Thioether linkage enhances electron delocalization; altered solubility

Key Observations :

  • Halogen Effects : Bromine in the target compound provides stronger halogen bonding than chlorine in the chloro analog , which may improve binding affinity in protein-ligand interactions.
  • Alkoxy vs. The butylsulfanyl group in introduces sulfur-based reactivity and solubility changes.

Crystallographic and Conformational Analysis

The target compound’s dihydropyridazine ring likely adopts a puckered conformation, as described in Cremer & Pople’s generalized ring-puckering coordinates . Computational tools like SHELX and ORTEP-3 are critical for resolving such conformations, which influence molecular packing and solubility.

Research Findings and Implications

Substituent-Driven Activity: The bromine atom’s polarizability and size may confer superior target engagement compared to smaller halogens (e.g., Cl) or non-halogenated groups .

Synthetic Flexibility : The 2-oxoethoxy linker allows modular substitution, enabling rapid generation of analogs with tuned properties (e.g., ethoxy for lipophilicity, sulfanyl for stability) .

Unresolved Questions: The evidence lacks direct cytotoxicity or pharmacokinetic data for the target compound.

Q & A

Q. What are the optimal synthetic routes and conditions for this compound?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine core. Key steps include:

  • Coupling reactions : Introducing the 4-bromophenylamino-oxoethoxy group via nucleophilic substitution or amide coupling under mild conditions (ethanol or DMF, 25–60°C, 6–12 hours) .
  • Esterification : Ethyl ester formation using ethanol as a solvent and acid catalysts (e.g., H₂SO₄) at reflux (~80°C) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization for higher purity .

Q. Table 1: Synthesis Parameters from Literature

StepSolventTemperatureTimeYield (%)Reference
Amide couplingEthanol50°C8 hrs65–70
EsterificationTolueneReflux12 hrs75–80
PurificationHexane/EtOAcRT

Q. How is structural elucidation performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 498.05) .
  • X-ray Crystallography : Resolves 3D conformation using SHELX/ORTEP software for refinement .

Q. What preliminary biological activities are reported for pyridazine derivatives?

Methodological Answer:

  • Anticancer screening : Assess via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM, comparing IC₅₀ values to reference drugs .
  • Antimicrobial testing : Use disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., bromo) influence reactivity in nucleophilic substitutions?

Methodological Answer:

  • Kinetic studies : Compare reaction rates of bromo-substituted vs. non-halogenated analogs under identical conditions (e.g., SNAr in DMF at 80°C). The bromo group enhances electrophilicity at the pyridazine C-4 position, accelerating substitution .
  • DFT calculations : Model charge distribution to predict reactive sites (e.g., Mulliken charges at C-4) .

Q. What computational methods analyze crystal packing and conformation?

Methodological Answer:

  • Crystal structure refinement : Use SHELXL for least-squares optimization of atomic coordinates against XRD data .
  • Puckering analysis : Apply Cremer-Pople parameters to quantify ring distortions in the dihydropyridazine core .

Q. Table 2: Crystallographic Data

ParameterValueMethod/SoftwareReference
Space groupP2₁/cSHELXL-2018
R-factor<0.05ORTEP-3
Torsion angles (°)5–10PLATON

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Experimental variables : Control cell line specificity, assay conditions (e.g., serum concentration), and compound purity (>95% by HPLC) .
  • Mechanistic studies : Use siRNA knockdown or Western blotting to validate target engagement (e.g., apoptosis via caspase-3 activation) .

Q. What strategies improve stability during storage and handling?

Methodological Answer:

  • Thermal stability : Conduct TGA/DSC to determine decomposition thresholds (e.g., stable up to 150°C) .
  • Light sensitivity : Store in amber vials under inert gas (Ar) if UV-Vis shows λₘₐₓ < 300 nm .

Q. How to design SAR studies for enhanced bioactivity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluoro vs. 4-methoxy) and test in enzyme inhibition assays .
  • Docking simulations : Use AutoDock Vina to predict binding affinity to target proteins (e.g., EGFR kinase) .

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